2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid
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Overview
Description
2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is a complex organic compound that features a unique structure combining a methoxyphenyl group, an oxadiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, followed by the coupling of the oxadiazole intermediate with a benzoic acid derivative using amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxadiazole ring can lead to a dihydro derivative .
Scientific Research Applications
2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Shares the methoxyphenyl and benzoic acid moieties but lacks the oxadiazole ring.
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Similar structure but with a different functional group attached to the oxadiazole ring.
Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Contains a methoxyphenyl group and benzoic acid but with a different linkage.
Uniqueness
2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C20H19N3O5/c1-27-14-11-9-13(10-12-14)19-22-18(28-23-19)8-4-7-17(24)21-16-6-3-2-5-15(16)20(25)26/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)(H,25,26) |
InChI Key |
NXEYBRCQLIQIIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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